

# Ethyl 5-Oxohexanoate: A Versatile Keto-Ester Building Block for Synthesis

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## Compound of Interest

Compound Name: *Ethyl 5-oxohexanoate*

Cat. No.: *B130351*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Ethyl 5-oxohexanoate**, a bifunctional molecule containing both a ketone and an ester, is a valuable and versatile building block in modern organic synthesis. Its ability to undergo a wide range of chemical transformations makes it a crucial precursor for the synthesis of diverse molecular architectures, from functionalized carbocycles and heterocycles to chiral intermediates for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving **Ethyl 5-oxohexanoate**, with a particular focus on its role in drug discovery and development.

## Physicochemical and Spectroscopic Data

**Ethyl 5-oxohexanoate** is a colorless to light yellow liquid with the following properties.

Table 1: Physicochemical Properties of **Ethyl 5-Oxohexanoate**

Property	Value	Reference(s)
CAS Number	13984-57-1	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	158.20 g/mol	<a href="#">[1]</a>
Boiling Point	221-222 °C (lit.)	<a href="#">[1]</a>
Density	0.989 g/mL at 25 °C (lit.)	<a href="#">[1]</a>
Refractive Index (n <sub>20</sub> /D)	1.427 (lit.)	<a href="#">[1]</a>

The structural features of **ethyl 5-oxohexanoate** give rise to a characteristic spectroscopic signature.

Table 2: Spectroscopic Data of **Ethyl 5-Oxohexanoate**

Technique	Key Peaks / Shifts	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	~4.12 (q, 2H, -OCH <sub>2</sub> CH <sub>3</sub> ), ~2.72 (t, 2H, -CH <sub>2</sub> C=O), ~2.50 (t, 2H, -CH <sub>2</sub> COO-), ~2.15 (s, 3H, -COCH <sub>3</sub> ), ~1.90 (quintet, 2H, -CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -), ~1.25 (t, 3H, -OCH <sub>2</sub> CH <sub>3</sub> )	[2][3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	~208.8 (C=O, ketone), ~173.2 (C=O, ester), ~60.3 (-OCH <sub>2</sub> -), ~42.8 (-CH <sub>2</sub> C=O), ~33.5 (- CH <sub>2</sub> COO-), ~29.8 (-COCH <sub>3</sub> ), ~19.8 (-CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -), ~14.2 (- CH <sub>3</sub> )	[4][5]
IR (Neat)	~2980 cm <sup>-1</sup> (C-H stretch), ~1735 cm <sup>-1</sup> (C=O stretch, ester), ~1715 cm <sup>-1</sup> (C=O stretch, ketone), ~1180 cm <sup>-1</sup> (C-O stretch)	[1][6]
Mass Spec (EI)	m/z (%): 158 (M <sup>+</sup> ), 113 ([M- OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 101, 85, 71, 58, 43 (base peak, [CH <sub>3</sub> CO] <sup>+</sup> )	[1][7]

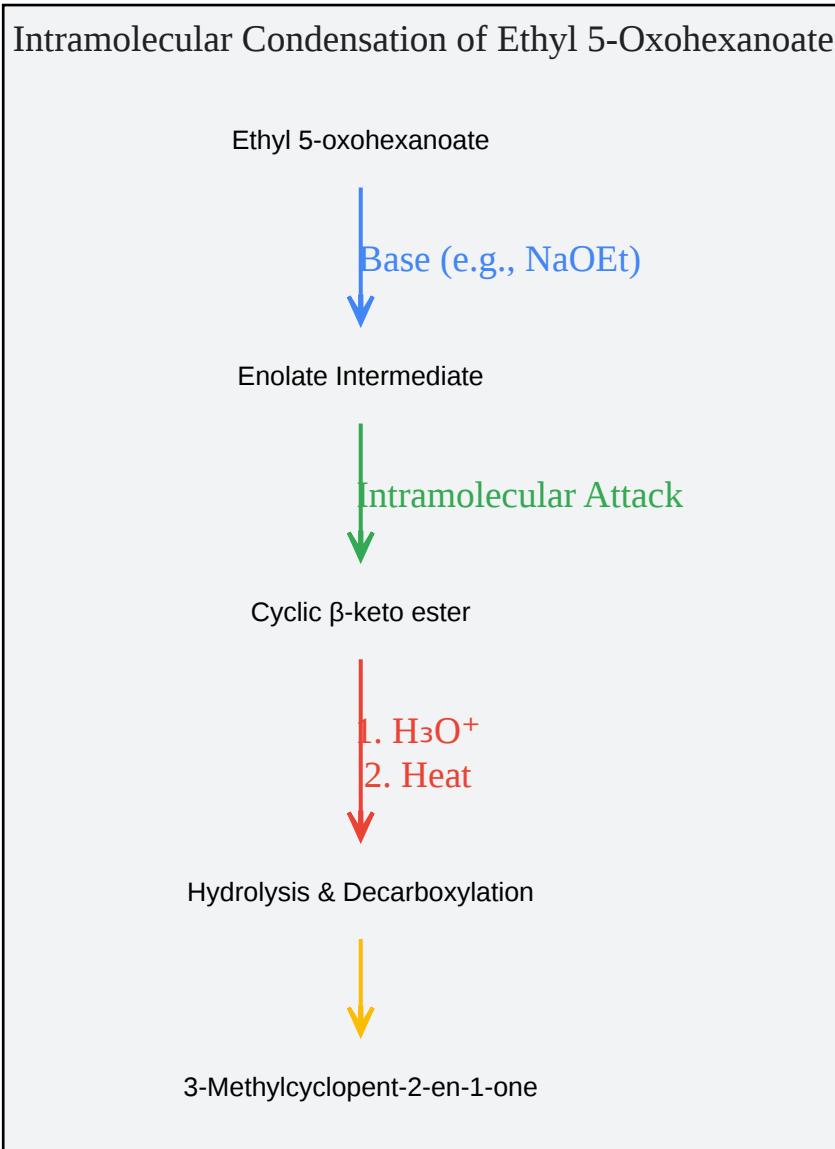
## Key Synthetic Transformations and Applications

The dual functionality of **ethyl 5-oxohexanoate** allows for a rich variety of synthetic transformations, making it a valuable starting material for several important classes of molecules.

### Intramolecular Cyclization: Synthesis of Cyclopentenone Derivatives

The presence of a ketone and an ester in a 1,5-relationship allows for intramolecular condensation reactions. Under basic conditions, the enolate formed at the  $\alpha$ -position to the ketone can attack the ester carbonyl, leading to a cyclic  $\beta$ -diketone after hydrolysis and

decarboxylation. This is a powerful method for constructing five-membered rings. A key product that can be synthesized is 3-methylcyclopent-2-en-1-one.



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Caption: Intramolecular condensation of **ethyl 5-oxohexanoate**.

- Enolate Formation and Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), sodium ethoxide (1.1 equivalents) is dissolved in anhydrous ethanol. The solution is cooled to 0 °C. **Ethyl 5-oxohexanoate** (1.0 equivalent) is added

dropwise with stirring. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to drive the intramolecular condensation.

- **Work-up and Hydrolysis:** After cooling, the reaction is quenched with a dilute acid (e.g., 1 M HCl) until acidic. The ethanol is removed under reduced pressure.
- **Decarboxylation:** The resulting aqueous residue containing the crude cyclic  $\beta$ -keto ester is heated to reflux for 4-6 hours to effect hydrolysis and decarboxylation.
- **Purification:** The mixture is cooled and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography to yield 3-methylcyclopent-2-en-1-one.[\[8\]](#)[\[9\]](#)

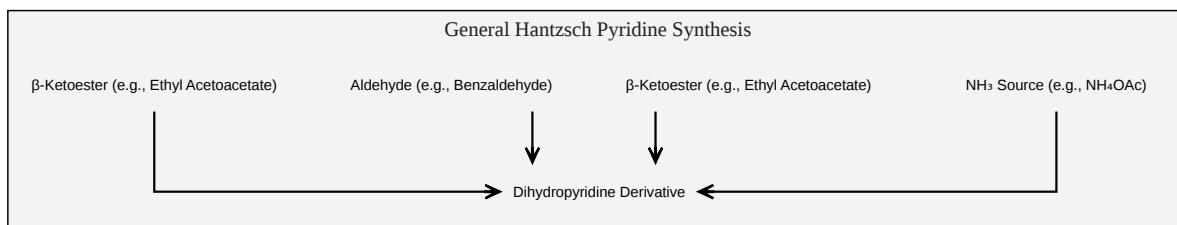
Table 3: Representative Reaction Conditions for Intramolecular Cyclization

Step	Reagents & Conditions	Typical Yield	Reference(s)
Cyclization	NaOEt, EtOH, reflux, 2-4 h	-	<a href="#">[8]</a>
Hydrolysis & Decarboxylation	H <sub>3</sub> O <sup>+</sup> , heat, 4-6 h	70-80% (overall)	<a href="#">[8]</a> <a href="#">[10]</a>

## Synthesis of Heterocyclic Scaffolds

**Ethyl 5-oxohexanoate** is a competent precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

In a modified Hantzsch synthesis, the 1,5-dicarbonyl moiety of **ethyl 5-oxohexanoate** can, in principle, react with a  $\beta$ -ketoester and a nitrogen source like ammonium acetate to form dihydropyridine derivatives. However, a more common application involves using the enamine derived from **ethyl 5-oxohexanoate** or using it as the 1,5-dicarbonyl component in reactions with other building blocks.

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Caption: Components of the Hantzsch pyridine synthesis.

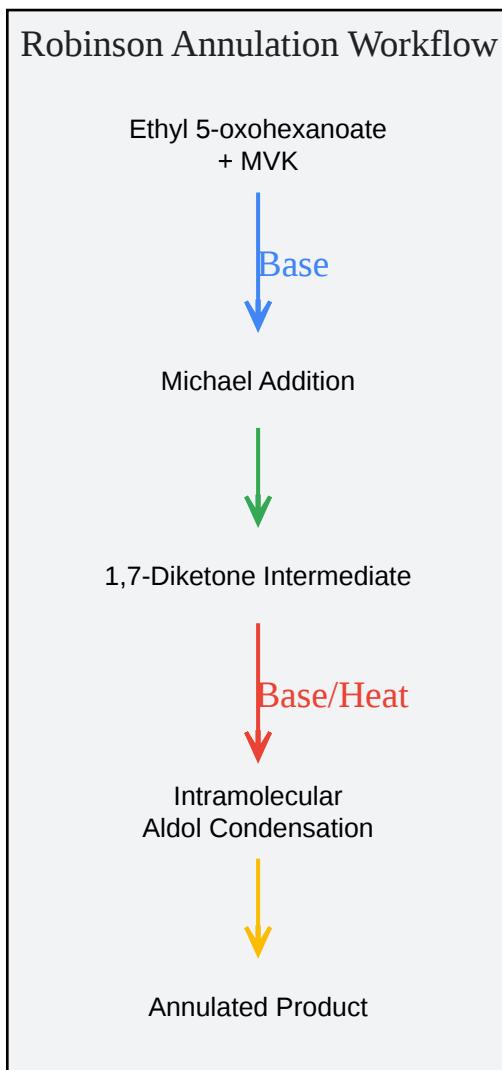
- Reaction Setup: In a round-bottom flask, **ethyl 5-oxohexanoate** (1.0 equivalent), an aldehyde (e.g., benzaldehyde, 1.0 equivalent), another  $\beta$ -dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 equivalent), and a nitrogen source (e.g., ammonium acetate, 1.2 equivalents) are dissolved in a suitable solvent such as ethanol or acetic acid.
- Reaction: The mixture is heated to reflux for 6-12 hours and the reaction progress is monitored by TLC.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 4: Representative Conditions for Hantzsch-type Synthesis

Reagents	Conditions	Typical Yield	Reference(s)
Aldehyde, $\beta$ -ketoester, NH <sub>4</sub> OAc	EtOH or AcOH, reflux, 6-12 h	60-90%	<a href="#">[11]</a> <a href="#">[14]</a>

## Robinson Annulation

The enolate of **ethyl 5-oxohexanoate** can act as a Michael donor in a Robinson annulation sequence. The initial Michael addition to an  $\alpha,\beta$ -unsaturated ketone, like methyl vinyl ketone (MVK), is followed by an intramolecular aldol condensation to construct a new six-membered ring.



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Caption: Key steps in the Robinson annulation.

- Michael Addition: To a solution of **ethyl 5-oxohexanoate** (1.0 equivalent) in a suitable solvent (e.g., ethanol), a base (e.g., sodium ethoxide, 1.1 equivalents) is added at room temperature. Methyl vinyl ketone (1.1 equivalents) is then added dropwise, and the reaction is stirred for 8-12 hours.

- **Aldol Condensation and Dehydration:** The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration. This step is typically monitored by TLC until the intermediate diketone is consumed.
- **Work-up and Purification:** The reaction is cooled, neutralized with dilute acid, and the solvent is removed. The residue is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Table 5: Representative Conditions for Robinson Annulation

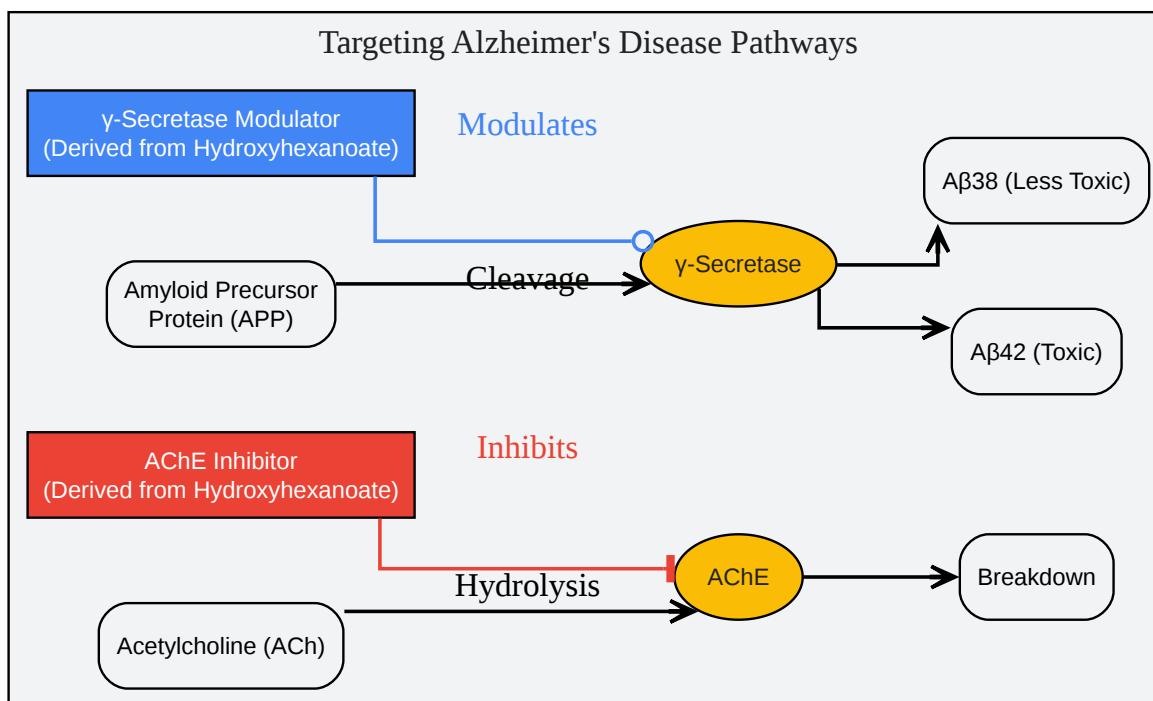
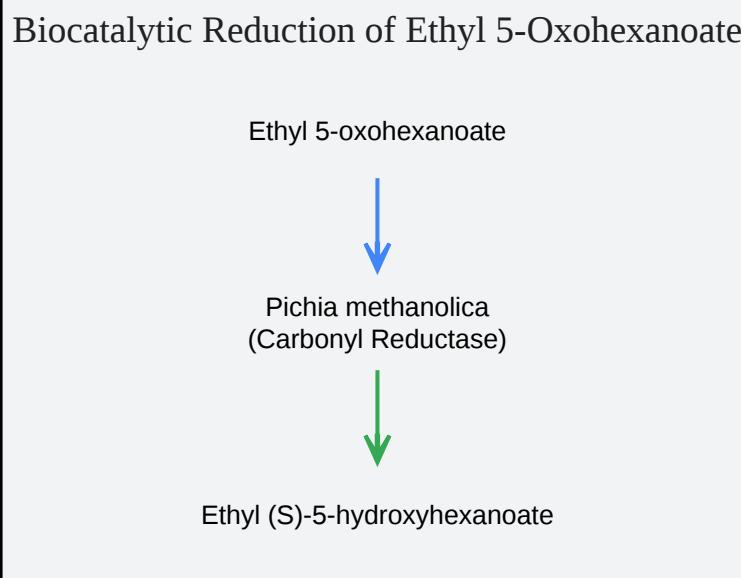
Step	Reagents & Conditions	Typical Yield	Reference(s)
Michael Addition	NaOEt, EtOH, rt, 8-12 h	-	<a href="#">[16]</a> <a href="#">[18]</a>
Aldol Condensation	Heat, 4-8 h	50-70% (overall)	<a href="#">[18]</a> <a href="#">[19]</a>

## Application in Drug Development: Precursor to a Chiral Intermediate for Anti-Alzheimer's Agents

A highly significant application of **ethyl 5-oxohexanoate** is its use as a prochiral substrate for the synthesis of ethyl (S)-5-hydroxyhexanoate. This chiral alcohol is a key intermediate in the synthesis of certain drugs being investigated for the treatment of Alzheimer's disease.[\[20\]](#)

## Enantioselective Enzymatic Reduction

The ketone moiety of **ethyl 5-oxohexanoate** can be stereoselectively reduced to the corresponding secondary alcohol using biocatalysis. Yeast strains, such as *Pichia methanolica*, have been shown to effectively catalyze this transformation, affording the (S)-enantiomer with high yield and excellent enantiomeric excess.



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